molecular formula C11H11NO5 B14195044 (5S)-3-(3-methoxyphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid CAS No. 918543-56-3

(5S)-3-(3-methoxyphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid

Cat. No.: B14195044
CAS No.: 918543-56-3
M. Wt: 237.21 g/mol
InChI Key: DGVHUXNBENWXOW-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5S)-3-(3-methoxyphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid is a complex organic compound characterized by its unique structure, which includes an oxazolidine ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-3-(3-methoxyphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methoxybenzaldehyde with an amino acid derivative, followed by cyclization to form the oxazolidine ring. The reaction conditions often require the use of catalysts and specific temperature and pH settings to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

(5S)-3-(3-methoxyphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxazolidine ring can be reduced to form a more saturated ring structure.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the oxazolidine ring can produce a more saturated ring structure.

Scientific Research Applications

(5S)-3-(3-methoxyphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (5S)-3-(3-methoxyphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (5S)-3-(3-hydroxyphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid
  • (5S)-3-(3-chlorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid
  • (5S)-3-(3-nitrophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid

Uniqueness

(5S)-3-(3-methoxyphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. This functional group can enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

918543-56-3

Molecular Formula

C11H11NO5

Molecular Weight

237.21 g/mol

IUPAC Name

(5S)-3-(3-methoxyphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid

InChI

InChI=1S/C11H11NO5/c1-16-8-4-2-3-7(5-8)12-6-9(10(13)14)17-11(12)15/h2-5,9H,6H2,1H3,(H,13,14)/t9-/m0/s1

InChI Key

DGVHUXNBENWXOW-VIFPVBQESA-N

Isomeric SMILES

COC1=CC=CC(=C1)N2C[C@H](OC2=O)C(=O)O

Canonical SMILES

COC1=CC=CC(=C1)N2CC(OC2=O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.